1-(2-Chloro-benzyl)-piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVWNDPXVSHFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589571 | |
| Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-00-9 | |
| Record name | 1-[(2-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-piperazine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-benzyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Hydrolysis is performed using aqueous solutions of strong acids or bases.
Major Products Formed:
- Substitution reactions yield various substituted derivatives of 1-(2-Chloro-benzyl)-piperazine.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound.
- Hydrolysis results in the free base form of the compound.
Scientific Research Applications
1-(2-Chloro-benzyl)-piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Halogens : The 2-Cl substituent in the target compound may confer higher metabolic stability compared to 2-F analogs (e.g., 1-(2-fluorobenzyl)-piperazine dihydrochloride) due to stronger C-Cl bond strength .
- Methoxy Groups : Trimetazidine’s 2,3,4-trimethoxybenzyl group enhances electron-donating effects, improving vasodilatory activity .
- Bulkier Groups : Meclizine’s diphenylmethyl substituent increases steric hindrance, favoring antihistaminic over vasodilatory effects .
Pharmacological and Industrial Relevance
- Antihistamines : Meclizine and hydroxyzine derivatives (e.g., 1-[(4-chlorophenyl)benzyl]-piperazine) highlight the role of chloro-substituted benzyl groups in H₁ receptor antagonism .
- Vasodilators : Trimetazidine’s trimethoxybenzyl group optimizes coronary blood flow enhancement, suggesting that electron-rich aromatic systems are critical .
- Neuroactive Agents : GBR 12783’s bulky substituents enable selective dopamine reuptake inhibition, contrasting with simpler benzyl-piperazines .
Structure-Activity Relationships (SAR)
- Chlorine Position : Ortho-substitution (2-Cl) may improve receptor binding compared to para-substituted analogs (e.g., 1-(4-chlorophenyl)-piperazine dihydrochloride) due to steric and electronic effects .
- Salt Form: Dihydrochloride salts enhance aqueous solubility and bioavailability compared to mono-HCl analogs (e.g., 1-(5-chloro-2-methoxyphenyl)-piperazine hydrochloride) .
- Hybrid Structures : Compounds like lomerizine dihydrochloride (bis-4-fluorophenyl groups) demonstrate how substituent complexity can refine therapeutic indices .
Biological Activity
1-(2-Chloro-benzyl)-piperazine dihydrochloride is a piperazine derivative with significant biological activity, particularly in pharmacological applications. This compound has garnered attention due to its potential therapeutic effects, especially in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : 1-(2-Chloro-benzyl)piperazine dihydrochloride
- CAS Number : 199672-00-9
The presence of the chloro group and the piperazine ring contributes to its unique biological properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to act as a selective antagonist or inhibitor at specific receptor sites, particularly in the central nervous system (CNS). This modulation can influence several pathways, including:
- Serotonergic Pathways : Interactions with serotonin receptors may affect mood and anxiety levels.
- Dopaminergic Pathways : Potential implications in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Cholinergic Activity : Inhibition of acetylcholinesterase, which could enhance cholinergic transmission, relevant for cognitive disorders like Alzheimer's disease.
Anticancer Properties
Research indicates that piperazine derivatives, including this compound, exhibit anticancer activity. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
Neuropharmacological Effects
The compound has shown promise in neuropharmacology. Studies suggest that it may improve cognitive function by enhancing cholinergic activity. For instance, it could serve as a lead compound for developing drugs targeting Alzheimer's disease by inhibiting acetylcholinesterase.
Study 1: Anticancer Activity
A comparative study evaluated various piperazine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity and induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
Study 2: Neuroprotective Effects
In a model assessing cognitive enhancement, this compound demonstrated improved memory retention in rodent models. The compound's ability to inhibit acetylcholinesterase was confirmed through enzyme assays, supporting its potential role in treating cognitive decline associated with aging and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Serotonin/Dopamine receptor modulation |
| Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | Anticancer | Apoptosis induction via IKKb inhibition |
| Piperidine derivatives | Anticancer, Cognitive enhancement | Various receptor interactions |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(2-Chloro-benzyl)-piperazine dihydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves sequential alkylation and cyclization steps. A common approach includes reacting piperazine with 2-chlorobenzyl chloride under basic conditions (e.g., triethylamine), followed by dihydrochloride salt formation using HCl gas or concentrated HCl .
- Optimization: Adjusting stoichiometry (e.g., 1.2:1 molar ratio of 2-chlorobenzyl chloride to piperazine) and reaction temperature (40–60°C) improves yield. Column chromatography (silica gel, methanol/dichloromethane eluent) is recommended for purification .
Q. How can researchers verify the purity and structural integrity of synthesized batches?
- Analytical methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the 2-chlorobenzyl group) and piperazine methylene protons (δ 2.8–3.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 233.1 (C10H13ClN2·2HCl) confirms the molecular weight .
Q. What are the critical storage conditions to ensure compound stability?
- Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, as UV radiation may induce decomposition of the chlorobenzyl group .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence biological activity in piperazine derivatives?
- Structural analogs (e.g., 3-chloro vs. 2-chloro substitution) exhibit divergent activities. For example:
- 1-(2-Chloro-benzyl)-piperazine : Shows higher affinity for serotonin receptors (5-HT1A) due to steric and electronic effects of the ortho-chloro group .
- 1-(3-Chloro-benzyl)-piperazine : Preferentially binds dopamine D2 receptors, as para-substitution alters molecular conformation .
- Methodology : Radioligand binding assays (e.g., using [³H]-WAY-100635 for 5-HT1A) and computational docking (AutoDock Vina) can validate structure-activity relationships .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Contradictions often arise from assay variability (e.g., cell lines, receptor subtypes). For example:
- In vitro vs. in vivo activity : Differences in metabolic stability (e.g., cytochrome P450-mediated degradation) may explain discrepancies .
- Solution : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity assays) and include positive controls (e.g., clozapine for receptor studies) .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Lipid solubility : Introduce methyl or methoxy groups to the benzyl ring to enhance blood-brain barrier permeability (logP optimization via HPLC logk measurements) .
- Metabolic stability : Replace the chlorobenzyl group with a trifluoromethyl analog to reduce oxidative dehalogenation .
Methodological and Technical Challenges
Q. What are common impurities in synthesized batches, and how are they characterized?
- Impurities :
- N-alkylation byproducts : Result from incomplete piperazine substitution. Detectable via HPLC retention time shifts (~2.1 min vs. 3.4 min for the target compound) .
- Oxidation products : Chlorobenzaldehyde derivatives (identified by FT-IR carbonyl peaks at 1700 cm⁻¹) .
- Mitigation : Use scavengers (e.g., sodium bisulfite) during synthesis to prevent oxidation .
Q. How can researchers validate target engagement in mechanistic studies?
- Pharmacological tools :
- Knockdown models : siRNA targeting 5-HT1A in neuronal cell lines (e.g., SH-SY5Y) to assess dependency .
- PET imaging : Radiolabel the compound with ¹¹C for in vivo receptor occupancy studies .
Comparative Analysis
Q. How does this compound compare to its structural analogs?
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
